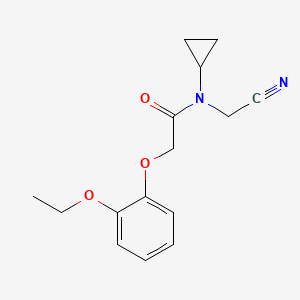

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethoxyphenoxy)acetamide

Description

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethoxyphenoxy)acetamide: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanomethyl group, a cyclopropyl group, and an ethoxyphenoxy group attached to an acetamide backbone.

Properties

IUPAC Name |

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-19-13-5-3-4-6-14(13)20-11-15(18)17(10-9-16)12-7-8-12/h3-6,12H,2,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECYNGQXCBSWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)N(CC#N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethoxyphenoxy)acetamide typically involves the following steps:

Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form 2-(2-ethoxyphenoxy)acetic acid.

Amidation Reaction: The 2-(2-ethoxyphenoxy)acetic acid is then reacted with cyanomethylamine and cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethoxyphenoxy)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide

- 2-[4-(aminomethyl)-2-ethoxyphenoxy]-N-(cyclopropylmethyl)acetamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethoxyphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and antitumor properties. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique chemical structure that contributes to its biological activity. The key components include:

- Cyanomethyl Group : Known for enhancing interaction with biological targets.

- Cyclopropyl Ring : Often associated with increased metabolic stability.

- Ethoxyphenoxy Group : Provides hydrophobic interactions that are crucial for binding to target proteins.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity, particularly against HIV. The compound has been evaluated for its effectiveness as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Key Findings :

- Inhibition Potency : The compound demonstrated an EC50 value of approximately 10.6 nM against wild-type HIV-1, indicating strong antiviral potency. In comparison, it showed moderate potency against mutant strains such as K103N (EC50 = 10.2 nM) and E138K (EC50 = 17.7 nM) .

- Selectivity Index : The selectivity index (SI) was reported to be greater than 50,000, suggesting low cytotoxicity relative to its antiviral efficacy .

Antitumor Activity

In addition to its antiviral properties, there is emerging evidence supporting the antitumor potential of this compound. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms.

Mechanisms of Action :

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : It may trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Table 1: Summary of Biological Activity Data

| Activity Type | EC50 (nM) | Selectivity Index | Notes |

|---|---|---|---|

| HIV-1 (WT) | 10.6 | >50,000 | High potency against wild-type strain |

| HIV-1 (K103N) | 10.2 | >50,000 | Moderate potency; resistant mutant |

| HIV-1 (E138K) | 17.7 | >50,000 | Moderate potency; resistant mutant |

| Tumor Cells | N/A | N/A | Induces apoptosis and cell cycle arrest |

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal favorable profiles for this compound:

- Oral Bioavailability : Estimated at around 15.5% in rat models.

- Metabolic Stability : Demonstrated moderate liver microsome clearance rates, indicating potential for sustained therapeutic levels in vivo .

Toxicity assessments conducted in animal models suggest that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed at doses up to 293 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.